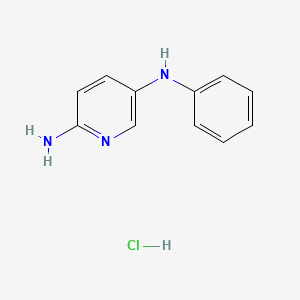

N5-phenylpyridine-2,5-diamine hydrochloride

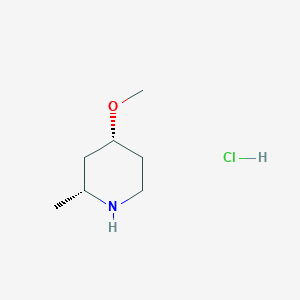

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-phenylpyridine-2,5-diamine hydrochloride is a chemical compound with the CAS Number: 79441-22-8 . It has a molecular weight of 185.23 .

Molecular Structure Analysis

The molecular formula of this compound is C11H11N3 . It has a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.22500 , a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Scientific Research Applications

Photophysical Properties and Energy Transfer

Research on bichromophoric systems involving cyclometallated ruthenium complexes, similar in structural relevance to N5-phenylpyridine-2,5-diamine hydrochloride derivatives, highlights the study of energy transfer mechanisms within molecular systems. These complexes exhibit luminescence typical for cyclometallated ruthenium complexes and demonstrate rapid energy transfer between different units of the molecule, a principle that could be applied in the development of molecular devices or sensors based on this compound derivatives (Ott et al., 2006).

Coordination Chemistry and Magnetism

Studies on lanthanide complexes with bipyridyl and phenanthroline ligands, akin to the structural framework of this compound, offer insights into spin coupling and magnetic properties. These findings are significant for the design of materials with specific magnetic characteristics, potentially informing research on this compound in magnetic resonance imaging (MRI) contrast agents or in the design of molecular magnets (Schultz et al., 2002).

Luminescent Materials

The synthesis and characterization of iridium(III) complexes with functionalized bipyridines, related to this compound, underscore the potential of these compounds in the development of luminescent materials. These complexes are explored for their redox behavior, photophysical properties, and application in light-emitting devices, suggesting avenues for the utilization of this compound derivatives in optoelectronic applications (Neve et al., 1999).

Corrosion Inhibition

Research on chromenopyridine derivatives as corrosion inhibitors demonstrates the application of pyridine-based compounds in protecting metals against corrosion, particularly in acidic environments. This research hints at the potential of this compound derivatives to serve as environmentally friendly corrosion inhibitors for various metals and alloys (Ansari et al., 2017).

Sensor Development

Studies on platinum(II) and palladium(II) complexes involving phenylpyridine ligands, which share structural motifs with this compound, have led to the development of new luminescent materials that function as sensors. These complexes have been applied in detecting environmental pollutants and biological analytes, suggesting potential research directions for this compound in sensor technology (Ghedini et al., 2003).

Properties

IUPAC Name |

5-N-phenylpyridine-2,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRARUWFVPWZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)

![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)